Introduction: The Strategic Value of the Hydroxycyclopentanecarbonitrile Scaffold
Introduction: The Strategic Value of the Hydroxycyclopentanecarbonitrile Scaffold
An In-depth Technical Guide to the Chemical and Physical Properties of Hydroxycyclopentanecarbonitriles for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the cyclopentane ring serves as a valuable scaffold. Its non-planar, conformationally flexible nature allows for the precise spatial arrangement of functional groups, enabling tailored interactions with biological targets. When substituted with reactive moieties like hydroxyl (-OH) and nitrile (-C≡N) groups, the resulting hydroxycyclopentanecarbonitrile framework becomes a highly versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents.[1][2][3]
This guide provides a comprehensive technical overview of the chemical and physical properties of hydroxycyclopentanecarbonitriles. It is crucial to recognize that the position of the hydroxyl group on the cyclopentane ring gives rise to distinct isomers (e.g., 1-hydroxy, 2-hydroxy, and 3-hydroxy), each with unique properties. Due to the greater availability of published data for 1-hydroxycyclopentanecarbonitrile (also known as cyclopentanone cyanohydrin), this isomer will be the primary focus. However, this guide will also incorporate available data on other isomers to provide a broader context for researchers.
This document is designed for professionals in the fields of chemical research and drug development, offering insights into the synthesis, characterization, and potential applications of these important chemical intermediates.
Part 1: Physicochemical and Structural Properties
The interplay between the alicyclic cyclopentane ring and the polar hydroxyl and nitrile functional groups dictates the physicochemical behavior of these molecules. These properties are fundamental to designing synthetic routes, developing purification strategies, and understanding the potential for these molecules to serve as pharmacophores.
Core Structural Features
The defining characteristics of hydroxycyclopentanecarbonitriles are:
-
Cyclopentane Ring: Provides a three-dimensional, flexible scaffold.
-
Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, significantly influencing polarity and solubility in protic solvents.[4]
-
Nitrile Group (-C≡N): A strong electron-withdrawing group and a hydrogen bond acceptor, it contributes to the molecule's polarity and serves as a versatile synthetic handle for transformation into amines, amides, or carboxylic acids.[4]
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties primarily for 1-Hydroxycyclopentanecarbonitrile (CAS No. 5117-85-1), the most extensively characterized isomer.
| Property | Value for 1-Hydroxycyclopentanecarbonitrile | Data Source(s) |
| CAS Number | 5117-85-1 | [4][5] |
| Molecular Formula | C₆H₉NO | [3][4][5] |
| Molecular Weight | 111.14 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 246.4 °C at 760 mmHg | [2][6] |
| Density | 1.1 ± 0.1 g/cm³ | [2][4] |
| Refractive Index | 1.491 - 1.492 | [2][4] |
| Flash Point | 102.8 °C | [2][6] |
| Solubility | Soluble in polar protic and aprotic solvents.[4] | [3][4] |
| LogP (Water-Octanol) | -0.27 | [4] |
Note: Data for 2- and 3-hydroxy isomers are not as readily available in consolidated sources. Researchers should consult specialized chemical databases for any specific isomers of interest, such as 2-Hydroxycyclopentanecarbonitrile (CAS 57836-12-1)[7] or cis-3-Hydroxycyclopentanecarbonitrile (CAS 1821815-01-3)[8].
Part 2: Spectroscopic and Analytical Characterization
Accurate structural confirmation is paramount in chemical synthesis. The distinct functional groups of hydroxycyclopentanecarbonitriles give rise to characteristic spectroscopic signatures.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid and effective method for confirming the presence of the key functional groups.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.[4]
-
C≡N Stretch: A sharp, medium-to-strong intensity peak should appear around 2250 cm⁻¹, which is a distinctive marker for the nitrile group.[4]
-
C-H Stretch: Aliphatic C-H stretching from the cyclopentane ring will be observed in the 2800-3000 cm⁻¹ region.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise connectivity and stereochemistry of the molecule.
-
¹H NMR:
-
Cyclopentane Protons: The methylene protons on the cyclopentane ring will typically appear as complex multiplets in the aliphatic region, generally between 1.5 and 4.0 ppm.[4] The exact chemical shifts and coupling patterns will depend on the isomer and its stereochemistry.
-
Hydroxyl Proton: The proton of the -OH group usually appears as a broad singlet that can range from 3-5 ppm.[4] Its chemical shift is highly dependent on solvent and concentration, and it may exchange with D₂O.
-
-
¹³C NMR:
-
Nitrile Carbon: The carbon of the C≡N group is highly characteristic and appears in the 115-120 ppm range.[4]
-
Cyclopentane Carbons: The carbons of the cyclopentane ring will resonate in the typical aliphatic region of 20-80 ppm.[4] The carbon atom bearing the hydroxyl group will be shifted downfield compared to the other ring carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 1-Hydroxycyclopentanecarbonitrile, the molecular ion peak (M⁺) would be observed at an m/z of 111, corresponding to its molecular weight.[4]
Part 3: Synthesis, Reactivity, and Experimental Protocols
As a versatile intermediate, understanding the synthesis and reactivity of hydroxycyclopentanecarbonitriles is critical for their application in multi-step synthetic campaigns.
Synthesis: The Cyanohydrin Reaction
The most direct route to 1-hydroxycyclopentanecarbonitrile is the nucleophilic addition of a cyanide source to cyclopentanone. This classic cyanohydrin formation is a robust and well-established reaction.[4]
Caption: Synthetic workflow for 1-Hydroxycyclopentanecarbonitrile.
Experimental Protocol: Synthesis of 1-Hydroxycyclopentanecarbonitrile
This protocol is a generalized procedure based on established chemical principles for cyanohydrin formation.[1] Caution: This reaction involves highly toxic cyanide salts and the potential generation of hydrogen cyanide gas. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Glacial Acetic Acid or Hydrochloric Acid (HCl)
-
Diethyl ether or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Dissolve cyclopentanone (1.0 eq) in a suitable organic solvent (e.g., diethyl ether).
-
Cyanide Addition: Prepare a solution of sodium cyanide (1.1 eq) in water and add it to the reaction flask.
-
Acidification: Cool the biphasic mixture in an ice bath to 0-5 °C. Slowly add glacial acetic acid (1.1 eq) or dilute HCl dropwise from the addition funnel over 30-60 minutes. The slow addition is crucial to control the exotherm and the in-situ generation of hydrogen cyanide.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the cyclopentanone starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Chemical Reactivity and Synthetic Utility
The dual functionality of hydroxycyclopentanecarbonitriles makes them powerful intermediates.
Caption: Key reaction pathways for hydroxycyclopentanecarbonitriles.
This reactivity allows for the scaffold to be elaborated into a wide range of more complex structures, which is a key reason for its use in the synthesis of pharmaceutical compounds and other fine chemicals.[2][3]
Part 4: Safety, Handling, and Storage
Given the nature of the functional groups, proper handling of hydroxycyclopentanecarbonitriles is essential.
-
Toxicity: Nitrile-containing compounds should always be handled with care due to their potential to be toxic.[3] They can cause irritation to the skin, eyes, and respiratory tract.[9] Ingestion or inhalation can be harmful.[9][10]
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[9][11] Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile rubber), must be worn.[9][11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep it away from incompatible materials such as strong acids, bases, and oxidizing agents.[12]
-
Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
Hydroxycyclopentanecarbonitriles, particularly the 1-hydroxy isomer, are well-characterized and synthetically accessible building blocks. Their unique combination of a conformationally flexible alicyclic ring and two versatile functional groups provides a robust platform for the development of novel molecules in the pharmaceutical and materials science sectors.[2] The synthetic pathways originating from this scaffold lead to diverse molecular classes, including amino alcohols, hydroxy acids, and more complex heterocyclic systems.
Future research will likely focus on developing stereoselective syntheses of the 2- and 3-hydroxy isomers, thereby expanding the toolbox of available scaffolds for drug discovery. As our understanding of structure-activity relationships grows, the strategic use of these conformationally defined intermediates will continue to be a cornerstone of modern organic synthesis.
References
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Exposome-Explorer. (2005, October 9). Material Safety Data Sheet. Retrieved from [Link]
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LookChem. (n.d.). Cas 5117-85-1,1-Hydroxycyclopentane carbonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Hydroxycyclopentanecarbonitrile. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Oxocyclopentanecarbonitrile. PubChem Compound Database. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). China Cyclopentanecarbonitrile,1-hydroxy manufacturer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hydroxycyclopentane-1-carbonitrile. PubChem Compound Database. Retrieved from [Link]
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